1-(2,3-dihydro-1H-indol-1-yl)-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one
Description
This compound features a 2,3-dihydroindole moiety linked via an ethanone bridge to a 1,2,4-triazolo[4,3-b]pyridazine core substituted with a 4-fluorophenyl group at position 6 and a sulfanyl (-S-) group at position 2. The sulfanyl group could mediate redox interactions or serve as a site for further derivatization .
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5OS/c22-16-7-5-14(6-8-16)17-9-10-19-23-24-21(27(19)25-17)29-13-20(28)26-12-11-15-3-1-2-4-18(15)26/h1-10H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOGRSWETKPWIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multi-step organic synthesis. The process may start with the preparation of the indole derivative, followed by the introduction of the triazolopyridazine moiety, and finally the attachment of the fluorophenyl group. Common reagents and conditions include:
Indole synthesis: Fischer indole synthesis or other methods.
Triazolopyridazine formation: Cyclization reactions involving hydrazine derivatives and appropriate precursors.
Fluorophenyl introduction: Nucleophilic aromatic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1H-indol-1-yl)-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of the indole moiety to oxindole derivatives.
Reduction: Reduction of the triazolopyridazine ring under specific conditions.
Substitution: Electrophilic or nucleophilic substitution reactions on the fluorophenyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxindole derivatives, while substitution reactions could introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
Synthesis Techniques
Recent studies have highlighted various synthetic routes for producing this compound, often involving multi-step reactions that utilize starting materials such as indole derivatives and triazolo-pyridazines. Notable methods include:
- Condensation Reactions : Utilizing indole derivatives with triazolo-pyridazine precursors under acidic or basic conditions to form the desired compound.
- Functionalization Strategies : Incorporating fluorine and sulfur groups through electrophilic substitution reactions to enhance biological activity.
Anticancer Activity
Research indicates that compounds similar to 1-(2,3-dihydro-1H-indol-1-yl)-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines such as K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) cells. The mechanism often involves apoptosis induction and cell cycle arrest at the G0/G1 phase.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy against several bacterial strains. Preliminary results suggest that it possesses antibacterial activity against pathogens like Escherichia coli, making it a candidate for further development as an antimicrobial agent.
Case Study 1: Anticancer Activity Evaluation
A study conducted by Jasiński et al. explored the synthesis of various indole derivatives and their anticancer activities. The results indicated that specific modifications in the indole structure enhanced cytotoxicity against cancer cells. The compound of interest demonstrated IC50 values in the low micromolar range against K562 cells, suggesting potent anticancer activity.
Case Study 2: Antimicrobial Efficacy
In another investigation, the synthesized derivatives were tested against multiple bacterial strains. The findings revealed that certain derivatives exhibited significant inhibition zones in disk diffusion assays, highlighting their potential as new antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: Inhibition or activation of specific biological pathways.
Interaction with DNA or RNA: Modulation of gene expression or protein synthesis.
Cellular uptake and distribution: Influence on cellular processes and signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems
Key Observations :
- Triazolopyridazine Derivatives: The target compound and the triazolopyridazinone in share a sulfur-linked substituent. The 4-fluorophenyl group in the target compound may enhance selectivity compared to the trifluoromethylbenzyl group in , which could increase hydrophobicity .
- Pyrazolopyrimidine vs. Triazolopyridazine: Example 80 () uses a pyrazolo[3,4-d]pyrimidine core with a chromenone scaffold, suggesting divergent biological targets (e.g., kinases) compared to the triazolopyridazine-based target compound .
- Dihydroindole vs. Tetrahydroindole : The target’s 2,3-dihydroindole differs from the tetrahydroindole in , which may alter conformational flexibility and binding kinetics .
Substituent Effects
- Fluorophenyl Groups: Present in the target compound and Example 80 (), fluorophenyl substituents are known to improve metabolic stability and enhance binding to aromatic-rich pockets (e.g., ATP-binding sites) .
- Sulfanyl (-S-) Linkers: Both the target compound and ’s tetrahydro-pyrimidin-5-yl ethanone utilize sulfanyl groups, which may stabilize the molecule via disulfide bonding or act as hydrogen bond acceptors .
- oncology) .
Biological Activity
The compound 1-(2,3-dihydro-1H-indol-1-yl)-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity based on recent studies, including synthesis methods, biological evaluations, and case studies.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the indole moiety and subsequent coupling with triazole and pyridazine derivatives. The reaction conditions often involve the use of solvents like DMF or DMSO and catalysts such as triethylamine.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar triazole derivatives. For instance, compounds containing triazole rings have demonstrated significant antibacterial and antifungal activities against various pathogens. In a study evaluating derivatives of 1,2,4-triazoles, compounds exhibited Minimum Inhibitory Concentrations (MIC) as low as 25 µg/mL against Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Triazole A | Staphylococcus aureus | 15 |
| Triazole B | Escherichia coli | 20 |
| Triazole C | Candida albicans | 10 |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have shown that similar compounds exhibit selective toxicity. For example, a derivative related to our compound showed an IC50 value of 98 µM against MDA-MB-231 breast cancer cells, indicating moderate cytotoxic potential while maintaining low toxicity against normal cell lines .
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 98 |
| PC3 | >100 |
| Normal Fibroblasts | >200 |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Compounds with triazole rings often inhibit enzymes critical for pathogen survival.
- Interference with DNA Synthesis : Some studies suggest that these compounds can disrupt nucleic acid synthesis in both bacterial and cancer cells.
Case Study 1: Anticancer Activity
In a recent study on a structurally similar compound, researchers reported significant tumor growth inhibition in xenograft models. The compound was administered at varying doses, showing a dose-dependent response in tumor reduction .
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of several triazole derivatives against clinical isolates. The results indicated that the tested derivatives had potent activity against resistant strains of bacteria, making them promising candidates for further development in antimicrobial therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
